Cas no 901005-09-2 (1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline)

1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
- AKOS001803959
- 901005-09-2
- 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- F3407-1548
- 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline
-
- Inchi: 1S/C27H25N3O2/c1-5-32-22-11-12-25-23(15-22)27-24(16-28-25)26(19-7-6-8-21(14-19)31-4)29-30(27)20-10-9-17(2)18(3)13-20/h6-16H,5H2,1-4H3
- InChI Key: UNFVMFJAOSNVIO-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OCC)=CC=2)C2N(C3=CC=C(C)C(C)=C3)N=C(C3=CC=CC(OC)=C3)C=2C=1
Computed Properties
- Exact Mass: 423.19467705g/mol
- Monoisotopic Mass: 423.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 49.2Ų
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-1548-2mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-40mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-30mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-2μmol |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-3mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-15mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-5mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-4mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-1mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-1548-10mg |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901005-09-2 | 10mg |
$79.0 | 2023-09-10 |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Related Literature
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline
Professional Introduction to Compound with CAS No. 901005-09-2 and Product Name: 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
The compound CAS No. 901005-09-2 and the product name 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline represent a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the quinoline class, a well-documented scaffold that has been extensively studied for its pharmacological properties. The unique structural features of this molecule, including its dimethylphenyl, ethoxy, and methoxy substituents, contribute to its distinct chemical and biological characteristics.
Quinoline derivatives have long been recognized for their broad spectrum of biological activities. Among these, the pyrazolo[4,3-c]quinoline scaffold has garnered particular attention due to its ability to modulate various cellular pathways. The presence of aromatic rings and heterocyclic structures in 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline suggests that it may exhibit potent interactions with biological targets such as enzymes and receptors. This makes it a promising candidate for further investigation in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline with high accuracy. These computational tools have been instrumental in identifying potential lead compounds for therapeutic intervention. For instance, studies have shown that quinoline derivatives can inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. The structural motifs present in this compound may contribute to its ability to interact with such targets, making it a valuable asset in the quest for novel therapeutics.
The synthesis of 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of ethoxy and methoxy groups at strategic positions on the quinoline core enhances the compound's solubility and bioavailability, which are critical factors for its pharmacological efficacy. Additionally, the dimethylphenyl substituent may contribute to its stability and resistance to metabolic degradation, thereby prolonging its biological activity.
In vitro studies have begun to uncover the potential therapeutic applications of this compound. Preliminary experiments suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its ability to interact with DNA-binding proteins has raised interest in its potential as an anticancer agent. These findings align with the broader efforts in developing small molecule inhibitors that target molecular pathways dysregulated in diseases such as cancer and inflammation.
The development of novel drug candidates is a complex process that involves rigorous testing for efficacy, safety, and pharmacokinetics. 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has shown promise in early-stage studies but still requires extensive validation before it can be considered for clinical use. Future research should focus on optimizing its chemical structure to enhance its pharmacological properties while minimizing potential side effects.
The integration of high-throughput screening technologies has accelerated the discovery of bioactive compounds like 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline by enabling rapid assessment of their biological activities across multiple targets. This approach has been particularly useful in identifying compounds that exhibit dual or multi-target interactions, which are often more effective than single-target agents. The quinoline derivative's ability to interact with multiple biological pathways makes it an attractive candidate for developing combination therapies that can address complex diseases more effectively.
The role of CAS No. 901005-09-2 as a reference compound is crucial for standardizing research protocols and ensuring reproducibility across different laboratories. Its precise identification and characterization provide a solid foundation for further exploration of its pharmacological properties. As research progresses, additional insights into the structure-activity relationships (SAR) of this compound will be gained, which will guide the design of next-generation derivatives with improved therapeutic profiles.
In conclusion,1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline represents a promising compound with significant potential in medicinal chemistry and drug development. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications for quinoline derivatives,CAS No. 901005-09-2 will serve as an important reference point for advancing our understanding of these molecules and their potential benefits.
901005-09-2 (1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo4,3-cquinoline) Related Products
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)




